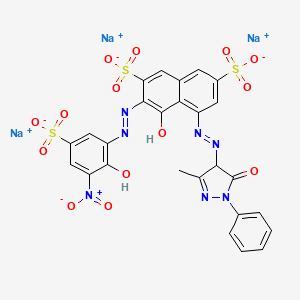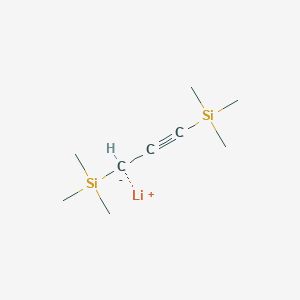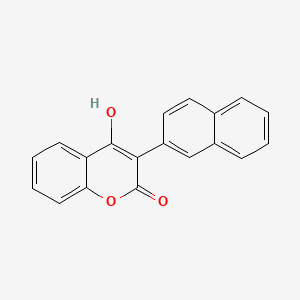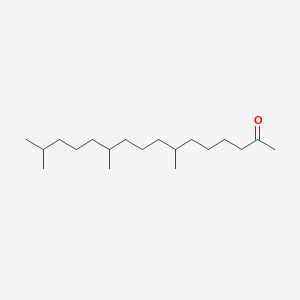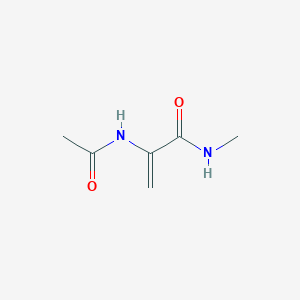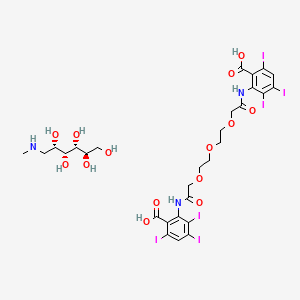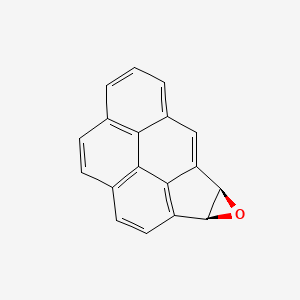
Cyclopenta(cd)pyrene 3,4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(cd)pyrene 3,4-oxide is a polycyclic aromatic hydrocarbon derivative known for its potent mutagenic and carcinogenic properties. It is a metabolite of cyclopenta(cd)pyrene, which is commonly found in environmental pollutants such as automobile exhaust and atmospheric soot . This compound has garnered significant attention due to its ability to form DNA adducts, leading to mutations and potential carcinogenesis .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopenta(cd)pyrene 3,4-oxide can be synthesized through the bromohydrin method. This involves the addition of hypobromous acid to the ethylenic bridge of cyclopenta(cd)pyrene, followed by dehydrobromination to yield the desired epoxide . Another method involves the oxidation of cyclopenta(cd)pyrene using peracids or other oxidizing agents .
Industrial Production Methods: The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions: Cyclopenta(cd)pyrene 3,4-oxide primarily undergoes reactions typical of epoxides, including:
Oxidation: Further oxidation can lead to the formation of diols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding diol.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the epoxide ring.
Major Products:
科学的研究の応用
Cyclopenta(cd)pyrene 3,4-oxide has several applications in scientific research:
作用機序
Cyclopenta(cd)pyrene 3,4-oxide exerts its effects through the formation of DNA adducts. The epoxide ring reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and resulting in mutations . The primary molecular targets are guanine and adenine bases in DNA . The formation of these adducts can disrupt normal DNA replication and repair processes, leading to mutagenesis and potentially carcinogenesis .
類似化合物との比較
Benzo[a]pyrene 7,8-diol-9,10-oxide: Another potent mutagenic and carcinogenic PAH metabolite.
Dibenz[a,c]anthracene: Known for its mutagenic properties and environmental prevalence.
Comparison: Cyclopenta(cd)pyrene 3,4-oxide is unique in its structure, lacking a “bay-region” which is typically associated with high mutagenic activity in PAHs . Despite this, it exhibits potent mutagenic effects comparable to those of benzo[a]pyrene 7,8-diol-9,10-oxide . Its widespread environmental distribution and potent biological activity make it a significant compound for study in environmental health and toxicology .
特性
CAS番号 |
73473-54-8 |
|---|---|
分子式 |
C18H10O |
分子量 |
242.3 g/mol |
IUPAC名 |
(2R,4S)-3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene |
InChI |
InChI=1S/C18H10O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8,17-18H/t17-,18+/m0/s1 |
InChIキー |
IHWWMRTWJKYVEY-ZWKOTPCHSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]5[C@@H](O5)C6=C4C3=C(C=C2)C=C6 |
正規SMILES |
C1=CC2=C3C(=C1)C=C4C5C(O5)C6=C4C3=C(C=C2)C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)


![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
